5-Methoxydiazinan-3-one chemical structure and molecular weight
5-Methoxydiazinan-3-one chemical structure and molecular weight
5-Methoxydiazinan-3-one: Molecular Architecture, Synthesis, and Therapeutic Potential An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The diazinane scaffold—encompassing both 1,2-diazinane (hexahydropyridazine) and 1,3-diazinane (hexahydropyrimidine) frameworks—has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, 5-Methoxydiazinan-3-one represents a functionalized, saturated heterocyclic core that offers unique stereoelectronic properties. The incorporation of a methoxy group at the C5 position significantly modulates the lipophilicity and hydrogen-bonding profile of the parent diazinanone, making it an ideal bioisostere for developing agents targeting cardiovascular diseases and oncology[1]. This guide details the physicochemical properties, self-validating synthetic methodologies, and pharmacological relevance of this critical molecular building block.
Molecular Architecture & Physicochemical Profile
The nomenclature "diazinan-3-one" dictates a six-membered saturated ring containing two nitrogen atoms and a carbonyl group at position 3. In medicinal chemistry, this is most commonly realized as the 1,2-diazinan-3-one (5-methoxy-tetrahydropyridazin-3(2H)-one) framework, a saturated analog of the highly bioactive pyridazinone class[1].
The C5-methoxy substitution serves a dual purpose:
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Conformational Locking: The steric bulk of the methoxy group biases the ring into a specific chair conformation, orienting the pharmacophoric nitrogen atoms for optimal receptor binding.
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Blood-Brain Barrier (BBB) Penetration: The ether linkage increases the polar surface area (PSA) marginally while boosting overall lipophilicity, a critical parameter for central nervous system (CNS) penetrance in glioblastoma therapeutics[2].
Quantitative Physicochemical Data
Table 1: Theoretical and calculated physicochemical parameters of 5-Methoxydiazinan-3-one.
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C₅H₁₀N₂O₂ | Defines the fundamental atomic composition. |
| Molecular Weight | 130.15 g/mol | Low MW (<300) ensures high ligand efficiency and room for further synthetic elaboration. |
| Hydrogen Bond Donors | 1 (or 2) | Dependent on N-alkylation state; crucial for target kinase/receptor docking. |
| Hydrogen Bond Acceptors | 3 | Provided by the carbonyl, methoxy oxygen, and basic amine; enhances aqueous solubility. |
| Topological PSA | ~41.5 Ų | Ideal for BBB penetration (optimal range < 90 Ų for CNS drugs)[2]. |
| LogP (Calculated) | -0.4 to 0.1 | Indicates a hydrophilic nature, requiring lipophilic appendage addition for oral bioavailability. |
Synthetic Pathways & Mechanistic Insights
The synthesis of highly functionalized diazinanes traditionally suffered from poor regioselectivity. However, modern Lewis-acid-catalyzed formal [4+2] cycloadditions between donor-acceptor cyclobutanes and diazenes have revolutionized access to these scaffolds[3]. Alternatively, the reduction of the pyridazine nucleus provides a direct route to hexahydropyridazine derivatives[4].
Fig 1: Lewis acid-catalyzed [4+2] cycloaddition workflow for diazinane core synthesis.
Self-Validating Synthetic Protocol: [4+2] Cycloaddition Route
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Step 1: Reagent Preparation. Dissolve the methoxy-substituted donor-acceptor cyclobutane (1.0 eq) and cis-diazene (e.g., PTAD, 1.2 eq) in anhydrous dichloromethane (0.1 M) under an inert argon atmosphere.
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Causality: Anhydrous conditions are critical because moisture will competitively bind to the Lewis acid catalyst, quenching the reaction prematurely.
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Step 2: Catalytic Activation. Add a solution of gallium trichloride (GaCl₃, 5 mol%) in dichloromethane dropwise at room temperature[3].
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Causality: GaCl₃ acts as a potent Lewis acid, coordinating to the cyclobutane to generate the transient dipole necessary for the [4+2] cycloaddition.
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Step 3: In-Process Validation. Monitor the reaction via Thin-Layer Chromatography (TLC).
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Self-Validating Mechanism: The protocol is intrinsically self-validating; the cis-diazene starting material possesses a distinct, bright red chromophore. The complete visual disappearance of this red color confirms the consumption of the limiting reagent, validating reaction completion without the immediate need for spectroscopic sampling.
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Step 4: Quenching and Isolation. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield the protected diazinane intermediate. Subsequent deprotection (e.g., hydrazine for PTAD removal) yields the free 5-Methoxydiazinan-3-one.
Analytical Characterization Protocols
To ensure the structural integrity of 5-Methoxydiazinan-3-one, a rigorous, self-validating analytical workflow must be employed.
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Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Method: Acquire ¹H and ¹³C NMR spectra in DMSO-d₆. Use 2D HSQC to map proton-carbon correlations.
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Causality: The electron-withdrawing nature of the C5-methoxy group shifts the C5 methine proton downfield. 2D HSQC is mandatory to unambiguously differentiate this C5 methine from the adjacent C4/C6 methylene protons.
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Self-Validating Mechanism: The integration of the methoxy singlet (expected at ~δ 3.3 ppm) must exactly match 3.0 protons relative to the C5 methine proton (1.0 proton). Any fractional deviation strictly indicates incomplete methoxylation or co-eluting impurities, instantly mandating re-purification.
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Protocol B: LC-MS Analysis
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Method: Inject 1 µL of the sample into a C18 column using a gradient of 5-95% MeCN in H₂O with 0.1% Formic Acid.
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Causality: The acidic modifier ensures the protonation of the diazinane nitrogens, drastically enhancing ionization efficiency in ESI+ mode.
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Self-Validating Mechanism: The protocol validates itself if the extracted ion chromatogram (EIC) for m/z 131.15 [M+H]⁺ aligns perfectly with the primary UV peak at 210 nm. A mass error > 5 ppm or a UV/MS retention time mismatch indicates isobaric interference, requiring immediate column re-equilibration.
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Pharmacological Relevance & Drug Development Potential
Pyridazinone and diazinane derivatives have garnered massive attention due to their propensity to interact with a wide range of biological targets[1]. The 5-Methoxydiazinan-3-one core serves as a highly tunable lead for two primary therapeutic avenues:
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Cardiovascular Therapeutics (Vasodilators): Saturated pyridazinones are well-documented inhibitors of Phosphodiesterase III (PDE3). Inhibition of PDE3 prevents the degradation of cAMP in smooth muscle cells, leading to potent vasorelaxation and inotropic effects[1].
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Oncology (Anti-Glioblastoma Agents): Recent structure-activity relationship (SAR) studies have demonstrated that diazinane derivatives possess potent anti-cancer activity. Specifically, functionalized diazinanes exhibit profound cytotoxicity against the LN-229 glioblastoma cell line by disrupting tubulin cellular localization and inducing apoptosis[2].
Fig 2: Dual pharmacological pathways of diazinan-3-one derivatives in modern therapeutics.
By leveraging the 5-Methoxydiazinan-3-one scaffold, medicinal chemists can exploit its low molecular weight and favorable topological polar surface area to design next-generation therapeutics that overcome the bioavailability and target-specificity challenges of legacy heterocycles.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH) / PMC.1
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Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. Benchchem.4
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Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes. ACS Organic Letters.3
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Anticancer Potential of Aminomethylidene-Diazinanes I. Synthesis of Arylaminomethylidene of Diazinetriones and Its Cytotoxic Effects Tested in Glioblastoma Cells. National Institutes of Health (NIH) / PubMed.2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
